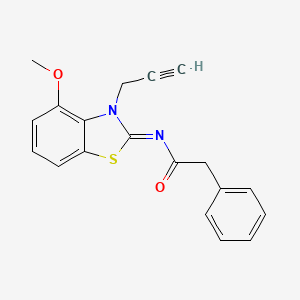

![molecular formula C18H13FN4S B2452704 3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894055-74-4](/img/structure/B2452704.png)

3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

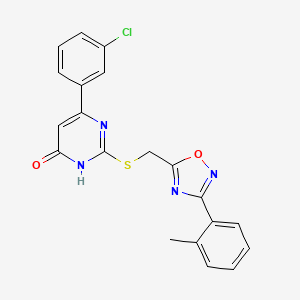

The compound “3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of dibenzoylacetylene and triazole derivatives . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article .Molecular Structure Analysis

The structure of the compound can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of dibenzoylacetylene and triazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications

Heterocyclic Nucleus in Medicinal Chemistry

3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of compounds known for their significance in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold, to which this compound is closely related, is recognized for providing various bioactive molecules. The structure-activity relationships (SAR) of this framework have been explored extensively, leading to the development of compounds like the kinase inhibitor ponatinib. These explorations are aimed at unveiling new derivatives with therapeutic applications in medicine, highlighting the compound's potential in creating novel medications with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Role in Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which are structurally similar to this compound, has proven valuable for creating novel optoelectronic materials. These compounds are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, derivatives of this compound have potential applications as colorimetric pH sensors, nonlinear optical materials, and as structures for dye-sensitized solar cells (Lipunova et al., 2018).

Biological Activities and Synthetic Strategies

The compound is part of the 1,4-benzothiazine class, known for its versatile biological activities. Synthetic chemists have developed numerous routes for synthesizing 1,4-benzothiazine analogs, demonstrating varied activities across multiple mechanisms. This work has led to a direct comparison of activities with parent 1,4-B derivatives, enabling a systematic analysis of the SAR among the series. The insights gained from this research suggest that besides offering interesting biological activities, 1,4-benzothiazines have a significant ability to regulate various types of cancer, highlighting the potential of the this compound scaffold in this field (Rai et al., 2017).

Mechanism of Action

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Properties

IUPAC Name |

3-benzylsulfanyl-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXGXXKSWEWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2452624.png)

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)

![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)

![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)

![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide](/img/structure/B2452641.png)

![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)